molecular formula C23H15ClN4O4 B2641770 7-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-(3-methoxyphenyl)quinazoline-2,4(1H,3H)-dione CAS No. 1358744-93-0

7-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-(3-methoxyphenyl)quinazoline-2,4(1H,3H)-dione

Cat. No.: B2641770
CAS No.: 1358744-93-0
M. Wt: 446.85
InChI Key: ZKYCPKJFHYBXMT-UHFFFAOYSA-N
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Description

“7-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-(3-methoxyphenyl)quinazoline-2,4(1H,3H)-dione” is a complex organic compound that belongs to the class of quinazoline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “7-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-(3-methoxyphenyl)quinazoline-2,4(1H,3H)-dione” typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

    Quinazoline core synthesis: The quinazoline core can be synthesized via the condensation of anthranilic acid derivatives with amides or nitriles.

    Coupling reactions: The final step often involves coupling the oxadiazole and quinazoline moieties under specific conditions, such as using palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of such complex molecules typically involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

“7-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-(3-methoxyphenyl)quinazoline-2,4(1H,3H)-dione” can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The oxadiazole ring can be reduced under specific conditions.

    Substitution: Halogen substitution reactions can occur at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Nucleophilic substitution using sodium methoxide or similar reagents.

Major Products

The major products depend on the specific reactions and conditions used. For example, oxidation of the methoxy group would yield a hydroxyl derivative.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use as a probe in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, such as anti-cancer or anti-inflammatory activities.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of “7-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-(3-methoxyphenyl)quinazoline-2,4(1H,3H)-dione” would depend on its specific biological target. Generally, quinazoline derivatives can interact with various molecular targets, such as enzymes or receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 7-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-phenylquinazoline-2,4(1H,3H)-dione
  • 7-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-(4-methoxyphenyl)quinazoline-2,4(1H,3H)-dione

Uniqueness

The presence of the methoxy group in “7-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-(3-methoxyphenyl)quinazoline-2,4(1H,3H)-dione” may confer unique properties, such as increased lipophilicity or altered electronic characteristics, which can affect its biological activity and chemical reactivity.

Properties

CAS No.

1358744-93-0

Molecular Formula

C23H15ClN4O4

Molecular Weight

446.85

IUPAC Name

7-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-(3-methoxyphenyl)-1H-quinazoline-2,4-dione

InChI

InChI=1S/C23H15ClN4O4/c1-31-15-6-4-5-14(12-15)28-22(29)17-10-9-13(11-19(17)25-23(28)30)21-26-20(27-32-21)16-7-2-3-8-18(16)24/h2-12H,1H3,(H,25,30)

InChI Key

ZKYCPKJFHYBXMT-UHFFFAOYSA-N

SMILES

COC1=CC=CC(=C1)N2C(=O)C3=C(C=C(C=C3)C4=NC(=NO4)C5=CC=CC=C5Cl)NC2=O

solubility

not available

Origin of Product

United States

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